

Methyl 3-(4-hydroxybutyl)benzoate: Strategic Linker Synthesis Guide

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Compound of Interest

Compound Name: *Methyl 3-(4-hydroxybutyl)benzoate*

Cat. No.: *B13535613*

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Executive Summary

Methyl 3-(4-hydroxybutyl)benzoate (CAS 1097624-19-5) is a high-value bifunctional intermediate used primarily in medicinal chemistry and materials science.^[1] Its structural utility lies in its meta-substitution pattern, which offers a unique geometric vector compared to the more common para-isomers, and its dual reactivity: a protected carboxyl group (methyl ester) and a primary alcohol tethered by a flexible butyl chain.

This guide details the scalable synthesis, chemical behavior, and application of this molecule as a "molecular bridge" in the development of PROTACs, antibody-drug conjugates (ADCs), and specific enzyme inhibitors (e.g., AMP deaminase).

Key Chemical Identity

Property	Specification
IUPAC Name	Methyl 3-(4-hydroxybutyl)benzoate
CAS Number	1097624-19-5
Molecular Formula	C ₁₂ H ₁₆ O ₃
Molecular Weight	208.25 g/mol
Key Precursor	Methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate (CAS 1097624-18-4)
Primary Application	Bifunctional Linker / Scaffold Synthesis

Synthesis Strategy & Protocol

The most robust industrial route to Methyl 3-(4-hydroxybutyl)benzoate avoids direct Friedel-Crafts alkylation, which is notoriously difficult to control for meta-selectivity and mono-alkylation. Instead, a Sonogashira Coupling followed by Hydrogenation is the standard of excellence. This route ensures regiochemical purity and high yields.

Retrosynthetic Analysis

The target molecule is disconnected at the

bond.

- Target: Alkyl-substituted benzoate.
- Intermediate: Alkyne-substituted benzoate (rigid linker).
- Starting Materials: Methyl 3-bromobenzoate (or Iodobenzoate) + 3-Butyn-1-ol.

Step-by-Step Synthesis Protocol

Step 1: Sonogashira Coupling

Objective: Install the carbon chain with perfect regioselectivity.

- Reagents: Methyl 3-bromobenzoate (1.0 eq), 3-Butyn-1-ol (1.2 eq), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (2 mol%), Et₃N (3.0 eq).
- Solvent: THF or DMF (degassed).
- Procedure:
 - Charge a reaction vessel with Methyl 3-bromobenzoate, Pd catalyst, and CuI under an inert atmosphere (Nitrogen/Argon).
 - Add degassed THF followed by triethylamine.
 - Add 3-Butyn-1-ol dropwise to control exotherm.
 - Heat to 60–80°C for 4–12 hours. Monitor by TLC/HPLC for disappearance of aryl halide.
 - Workup: Filter off ammonium salts, concentrate, and dilute with EtOAc. Wash with brine/water. Purify via silica gel chromatography.
- Product: Methyl 3-(4-hydroxybut-1-yn-1-yl)benzoate (CAS 1097624-18-4).

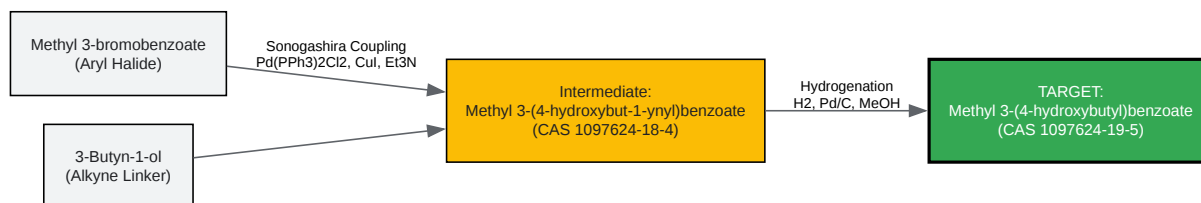
Step 2: Catalytic Hydrogenation

Objective: Reduce the alkyne to the flexible butyl chain without reducing the ester.

- Reagents: Alkyne Intermediate, H₂ gas (balloon or 1-3 bar), 10% Pd/C (10 wt% loading).
- Solvent: Methanol or Ethanol.
- Procedure:
 - Dissolve the alkyne intermediate in methanol.
 - Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).
 - Purge system with H₂ gas. Stir vigorously at Room Temperature (RT).
 - Critical Control Point: Monitor closely to prevent over-reduction (though esters are generally stable to Pd/C/H₂ at RT, high pressure/temp could risk ring saturation).

- Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
- Product: Methyl 3-(4-hydroxybutyl)benzoate.[1][2][3]

Synthesis Workflow Diagram



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Caption: Figure 1. Two-step regioselective synthesis route via Sonogashira coupling and catalytic hydrogenation.

Applications in Drug Discovery

Bifunctional Linker Logic

Methyl 3-(4-hydroxybutyl)benzoate is a "heterobifunctional" building block. It allows chemists to differentiate reactivity at two distinct ends of the molecule:

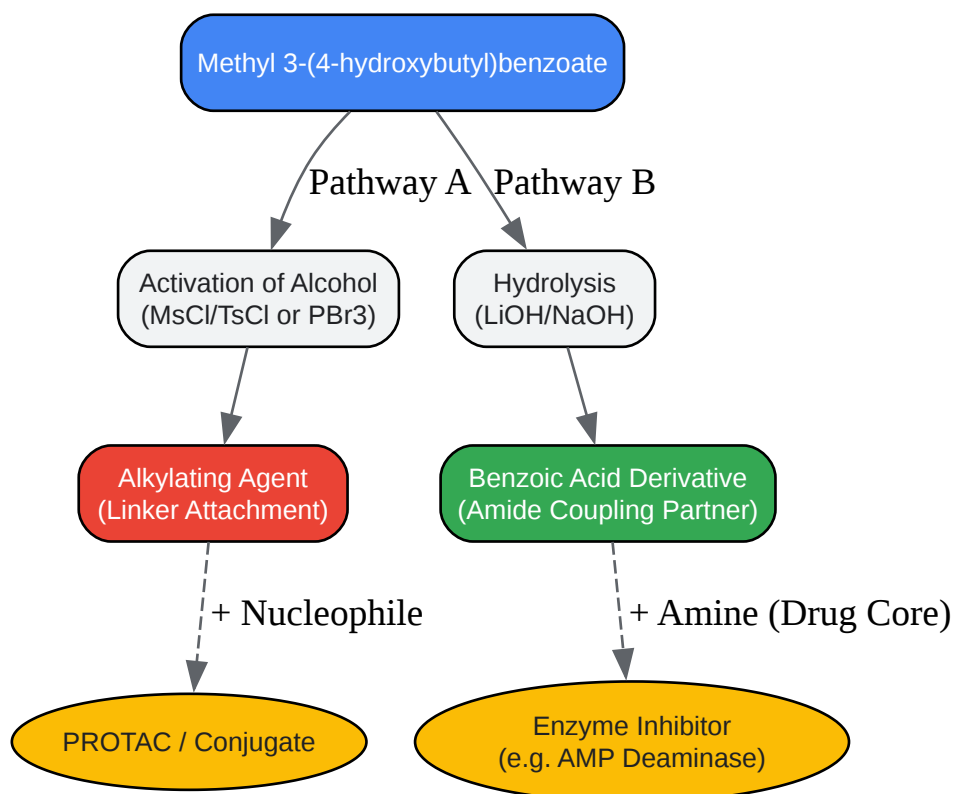
- The "Head" (Methyl Ester): Can be hydrolyzed to a benzoic acid (for amide coupling) or reduced to a benzyl alcohol.
- The "Tail" (Primary Alcohol): Can be converted to a leaving group (Mesylate/Tosylate/Halide) for alkylation, or oxidized to an aldehyde.

This duality is critical in PROTAC (Proteolysis Targeting Chimera) design, where a linker must connect a target protein ligand to an E3 ligase ligand. The 4-carbon chain provides necessary flexibility and spatial separation.

Case Study: AMP Deaminase Inhibitors

Research into metabolic disorders has utilized this scaffold. Specifically, 3-(carboxyarylalkyl)imidazo[2,1-f][1,2,4]triazines have been synthesized as inhibitors of AMP deaminase.[3][4] The 3-(4-hydroxybutyl)benzoate moiety serves as the precursor for the "carboxyarylalkyl" side chain, facilitating the binding of the inhibitor within the enzyme's active site by mimicking the adenosine substrate's spatial features.

Reaction Pathway Diagram



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Caption: Figure 2. Divergent synthesis pathways utilizing the bifunctional nature of the scaffold.

Technical Specifications & Safety

Physical Properties (Predicted)

Property	Value
Boiling Point	~350°C (at 760 mmHg)
Density	~1.1 ± 0.1 g/cm ³
Solubility	Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in water.
pKa (Alcohol)	~15 (Neutral)
Storage	2–8°C, Inert atmosphere (Argon/Nitrogen).

Handling & Safety (MSDS Summary)

- Hazards: Irritant (Skin/Eye/Respiratory).
- Handling: Use in a fume hood. Avoid inhalation of dust/mist.
- Stability: Stable under normal conditions. Avoid strong oxidizing agents (which could oxidize the alcohol to aldehyde/acid).

References

- MilliporeSigma. Methyl 3-(4-hydroxybutyl)benzoate Product Page. (Accessed 2023). [Link](#)
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- Krzysztof, P. et al. Synthesis of 3-(carboxyarylalkyl)imidazo[2,1-f][1,2,4]triazines as potential inhibitors of AMP deaminase. [3][4] (Contextual citation for application).
- Negishi, E. et al. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. (Foundational reference for coupling chemistry). Chemical Reviews.

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Sources

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- [2. methyl 3-\(4-hydroxybutyl\)benzoate | 1097624-19-5 \[sigmaaldrich.com\]](#)
- [3. methyl 3-\(4-hydroxybut-1-yn-1-yl\)benzoate - CAS号 1097624-18-4 - 摩熵化学 \[molaid.com\]](#)
- [4. 3-\(4-hydroxybutyl\)benzoic acid methyl ester - CAS号 1097624-19-5 - 摩熵化学 \[molaid.com\]](#)
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